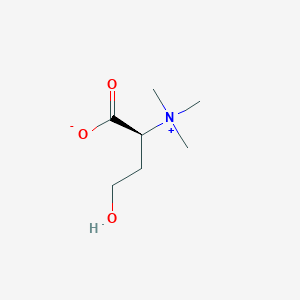

(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate

Description

Properties

IUPAC Name |

(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-8(2,3)6(4-5-9)7(10)11/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXTZIAPBIBHND-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C(CCO)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)[C@@H](CCO)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: (2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate (L-Carnitine) Mechanism of Action

[1]

Executive Summary

(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate, universally recognized as L-Carnitine , is a quaternary ammonium compound critical for eukaryotic bioenergetics.[1][2] While often reduced to a "fat transporter" in lay literature, its pharmacological reality is a dual-function system: it acts as an obligate carrier for long-chain fatty acids (LCFAs) into the mitochondrial matrix and as a metabolic buffer for the Acetyl-CoA/CoA ratio.[1]

This guide dissects the molecular kinetics of the carnitine shuttle, the thermodynamic necessity of the CrAT (Carnitine Acetyltransferase) buffering system, and provides a validated spectrophotometric protocol for quantifying carnitine palmitoyltransferase (CPT) activity.

Molecular Identity & Physicochemical Properties

The stereochemistry of the molecule is non-negotiable in biological systems. Only the L-isomer (2S) is bioactive.[1] The D-isomer is not merely inactive; it is a competitive antagonist that can induce secondary carnitine deficiency by occupying transporter sites (OCTN2) without facilitating acyl-transport.[1]

| Property | Data |

| IUPAC Name | This compound |

| Common Name | L-Carnitine |

| Molecular Formula | C₇H₁₅NO₃ |

| Molar Mass | 161.20 g/mol |

| Physiological pH State | Zwitterionic (inner salt) |

| Primary Transporter | OCTN2 (SLC22A5) - Sodium-dependent |

The Canonical Mechanism: The Carnitine Shuttle[3]

Mitochondrial beta-oxidation requires LCFAs (C12–C20) to enter the matrix.[1] However, the inner mitochondrial membrane (IMM) is impermeable to Acyl-CoA species. L-Carnitine facilitates this translocation via a three-step enzymatic relay.[1][3]

Step 1: Acyl-CoA Formation (Cytosol)

Before engaging the shuttle, free fatty acids are activated by Acyl-CoA Synthetase (ACS) on the outer mitochondrial membrane (OMM) to form Acyl-CoA.[1] This reaction is ATP-dependent.[1]

Step 2: Transesterification (OMM)

Carnitine Palmitoyltransferase 1 (CPT1) catalyzes the rate-limiting step.[1][3] It transfers the acyl group from CoA to Carnitine, forming Acylcarnitine and releasing free CoA-SH.[4][5]

-

Regulatory Checkpoint: CPT1 is allosterically inhibited by Malonyl-CoA (an intermediate of fatty acid synthesis).[1] This prevents a futile cycle where the cell synthesizes and oxidizes fatty acids simultaneously.

Step 3: Translocation (Intermembrane Space -> Matrix)

Carnitine-Acylcarnitine Translocase (CACT/SLC25A20) acts as an antiporter.[1] It shuttles Acylcarnitine into the matrix while simultaneously ejecting free Carnitine out to the intermembrane space.[4][5]

Step 4: Re-esterification (Matrix)

Carnitine Palmitoyltransferase 2 (CPT2) , located on the inner face of the IMM, reverses the first reaction.[4][5] It transfers the acyl group back to matrix CoA, regenerating Acyl-CoA (ready for beta-oxidation) and free Carnitine.[1][5]

Mechanism Diagram: The Carnitine Shuttle

Caption: The L-Carnitine shuttle mechanism transporting LCFAs across the mitochondrial barrier via CPT1, CACT, and CPT2.[1]

Advanced Mechanism: The "CoA Buffering" Hypothesis

Beyond transport, L-Carnitine is essential for Metabolic Flexibility .[1] In conditions of high glucose flux or intense exercise, Acetyl-CoA accumulates in the matrix, trapping free CoA. This depletion of free CoA inhibits the Pyruvate Dehydrogenase (PDH) complex, stalling glucose oxidation.

Carnitine Acetyltransferase (CrAT) resolves this by converting Acetyl-CoA + Carnitine → Acetylcarnitine + Free CoA.[1]

-

Result: Free CoA is regenerated to maintain PDH flux.

-

Efflux: Acetylcarnitine is permeable to the membrane and can be exported to the cytosol, acting as a "sink" for excess carbon.

Experimental Validation: CPT1 Activity Assay

To validate the mechanism of action in a drug development context, one must quantify the catalytic activity of CPT1. The standard method utilizes 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) , also known as Ellman's Reagent.[1]

Principle

CPT1 catalyzes:

The released free thiol (CoA-SH) reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), which ionizes to a yellow species absorbing strongly at 412 nm .[1]

Protocol: Spectrophotometric DTNB Assay

Reagents:

-

Buffer: 116 mM Tris-HCl (pH 8.0).

-

Substrate A: 1.0 mM L-Carnitine (Start with 0 mM for blank).

-

Substrate B: 0.05 mM Palmitoyl-CoA.

-

Detection: 0.15 mM DTNB.

-

Inhibitor (Optional): Etomoxir (specific CPT1 inhibitor) to differentiate from non-specific acyltransferase activity.

Workflow:

-

Isolation: Isolate mitochondria from tissue/cells via differential centrifugation.

-

Blanking: Add mitochondrial protein (10–20 µg) to Buffer + DTNB + Palmitoyl-CoA.[1] Monitor absorbance at 412 nm for 2 minutes to establish baseline deacylase activity (background CoA release).

-

Initiation: Add L-Carnitine to start the specific reaction.

-

Measurement: Monitor the increase in absorbance at 412 nm for 3–5 minutes.

-

Calculation:

[1]

Assay Logic Diagram

Caption: Step-by-step workflow for the DTNB-based quantification of CPT1 activity.

Clinical & Pharmacological Implications[7][8]

Understanding the mechanism dictates the therapeutic application:

-

Primary Carnitine Deficiency: A defect in the OCTN2 transporter. Supplementation forces passive diffusion (at high doses) to restore the shuttle.

-

Ischemia-Reperfusion Injury: During ischemia, LCFAs accumulate and damage membranes (detergent effect). L-Carnitine supplementation clears these toxic intermediates via the shuttle and reduces oxidative stress by activating the Nrf2/HO-1 pathway .

-

Valproic Acid Toxicity: Valproate depletes free carnitine by forming valproylcarnitine. Supplementation restores the free carnitine pool, preventing hyperammonemia.

References

-

Muoio, D. M., et al. (2012).[7] "Muscle-specific deletion of carnitine acetyltransferase compromises glucose tolerance and metabolic flexibility."[7][8][9] Cell Metabolism. Link

-

Bieber, L. L. (1988). "Carnitine."[7][8][9][10][11][12][13][14][15] Annual Review of Biochemistry. Link[1]

-

Ellman, G. L. (1959).[6] "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics. Link

-

Houten, S. M., & Wanders, R. J. (2010). "A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation." Journal of Inherited Metabolic Disease. Link

-

McGarry, J. D., & Brown, N. F. (1997). "The mitochondrial carnitine palmitoyltransferase system.[4][3][5][10][13][16] From concept to molecular analysis." European Journal of Biochemistry. Link

Sources

- 1. mzCloud – L Carnitine [mzcloud.org]

- 2. EAS Publisher | Hepatoprotective Effect of L-Carnitine is Achieved via Activating Nrf2 and Targeting TLR4 Signaling Pathways in Thioacetamide – Induced Liver Fibrosis in Rats [easpublisher.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 5. Nutritional and Hormonal Regulation of Citrate and Carnitine/Acylcarnitine Transporters: Two Mitochondrial Carriers Involved in Fatty Acid Metabolism [mdpi.com]

- 6. interchim.fr [interchim.fr]

- 7. ovid.com [ovid.com]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. Muscle-specific deletion of carnitine acetyltransferase compromises glucose tolerance and metabolic flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A rapid spectrophotometric assay for carnitine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spectrophotometry of carnitine in biological fluids and tissue with a Cobas Bio centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exposome-Explorer - Carnitine (Compound) [exposome-explorer.iarc.fr]

- 13. youtube.com [youtube.com]

- 14. scispace.com [scispace.com]

- 15. L-Carnitine Reduces Myocardial Oxidative Stress and Alleviates Myocardial Ischemia-Reperfusion Injury by Activating Nuclear Transcription-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate (L-Carnitine)

Abstract

This technical guide provides a comprehensive overview of (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate, a quaternary ammonium compound universally known as L-carnitine. We will delve into its fundamental chemical structure and physicochemical properties, explore its indispensable role in cellular energy metabolism, particularly the transport of long-chain fatty acids, and discuss its endogenous biosynthesis. Furthermore, this guide will cover its pharmacokinetic profile, clinical significance in various pathologies, and detailed methodologies for its analysis. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of L-carnitine's scientific and therapeutic landscape.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

The molecule of interest is a chiral compound. The biologically active enantiomer is L-carnitine, which corresponds to the (R) configuration at the stereocenter. While the user's query refers to the "(2S)" nomenclature, the standard and widely accepted IUPAC name for the biologically active form is (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate .[1][2] This discrepancy can arise from different methods of assigning priority to substituent groups. For clarity and consistency with authoritative literature, this guide will use the (R) designation and the common name L-carnitine.

L-carnitine is a zwitterion at physiological pH, possessing a positively charged quaternary ammonium group and a negatively charged carboxylate group.[3][4] This dual charge character dictates many of its physical and chemical properties. The D-isomer, (S)-carnitine, is biologically inactive and can act as a competitive inhibitor of L-carnitine, potentially inducing a deficiency state.[3][5]

Key Identifiers

The fundamental identifiers for L-carnitine are summarized below for quick reference.

| Identifier | Value | Source(s) |

| Common Name | L-Carnitine, Levocarnitine, Vitamin BT | [6][7][8] |

| IUPAC Name | (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate | [1][2] |

| CAS Number | 541-15-1 | [3][8][9] |

| Chemical Formula | C₇H₁₅NO₃ | [3][9] |

| Molecular Weight | 161.20 g/mol | [3][9] |

| InChI Key | PHIQHXFUZVPYII-ZCFIWIBFSA-N | [1] |

| SMILES | C(C)CCC(=O)[O-] | [9] |

Physicochemical Properties

The physical and chemical characteristics of L-carnitine are critical for its handling, formulation, and biological function.

| Property | Value | Source(s) |

| Appearance | White, crystalline, hygroscopic powder | [7][10] |

| Melting Point | 197–212 °C (with decomposition) | [10][11] |

| Solubility | Highly soluble in water (~800 g/L); soluble in ethanol, methanol | [7][9] |

| pKa | 3.8 | [5][10] |

| Specific Optical Rotation [α]D | -29° to -32° (c=10 in H₂O) | [5][10] |

| pH (50 g/L in H₂O) | 6.5 - 8.5 | [7][11] |

The Central Role of L-Carnitine in Cellular Metabolism

L-carnitine is a cornerstone of energy metabolism, concentrated in tissues with high fatty acid oxidation rates, such as skeletal and cardiac muscle.[3][6] Its primary function is to act as a carrier molecule for long-chain fatty acids, enabling their entry into the mitochondrial matrix where β-oxidation occurs.[4][12]

The Carnitine Shuttle: Mechanism of Long-Chain Fatty Acid Transport

The transport of long-chain fatty acids into the mitochondria is a multi-step process known as the carnitine shuttle. This pathway is the rate-limiting step for the oxidation of these fatty acids.

-

Activation: Cytosolic long-chain fatty acids are first activated to their coenzyme A (CoA) esters (fatty acyl-CoA) by acyl-CoA synthetase.

-

Esterification to Carnitine: On the outer mitochondrial membrane, Carnitine Palmitoyltransferase I (CPT1) catalyzes the transfer of the acyl group from fatty acyl-CoA to L-carnitine, forming fatty acylcarnitine and releasing free CoA.[3][6]

-

Translocation: The resulting fatty acylcarnitine is transported across the inner mitochondrial membrane into the matrix by the antiporter Carnitine-Acylcarnitine Translocase (CACT) . In exchange, a molecule of free L-carnitine is transported out of the matrix.[3][6]

-

Re-esterification to CoA: Within the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2) , located on the inner face of the inner membrane, transfers the acyl group from fatty acylcarnitine back to mitochondrial CoA, regenerating fatty acyl-CoA and free L-carnitine.[3]

-

β-Oxidation: The reformed fatty acyl-CoA is now available to enter the β-oxidation spiral, generating acetyl-CoA, FADH₂, and NADH for ATP production via the Krebs cycle and oxidative phosphorylation.

Diagram of the Carnitine Shuttle

Sources

- 1. mzCloud – L Carnitine [mzcloud.org]

- 2. CID 24720998 | C11H23NO9 | CID 24720998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carnitine - Wikipedia [en.wikipedia.org]

- 4. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 5. Showing Compound L-carnitine (FDB000572) - FooDB [foodb.ca]

- 6. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 7. L-carnitine | 541-15-1 [chemicalbook.com]

- 8. L-Carnitine | CAS 541-15-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 10. (-)-Carnitine | C7H15NO3 | CID 10917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

L-Carnitine in Intermediary Metabolism: Mechanistic Pathways, CoA Buffering, and Therapeutic Targeting

Introduction: Beyond Beta-Oxidation

For decades, L-carnitine (3-hydroxy-4-N-trimethylaminobutyrate) was reductively characterized solely as a "fat burner"—a transport vehicle for long-chain fatty acids (LCFAs). For the drug development scientist, this view is insufficient. In modern metabolic research, L-carnitine is more accurately defined as a guardian of the mitochondrial Coenzyme A (CoA) pool .

Its pivotal role extends beyond the Carnitine Shuttle. By modulating the acyl-CoA/CoA ratio via Carnitine Acetyltransferase (CrAT), L-carnitine dictates metabolic flexibility —the cell's ability to switch between glucose and lipid oxidation. This guide dissects the biochemistry of the carnitine system, its role in buffering metabolic stress (including BCAA catabolism), and the experimental frameworks required to interrogate these pathways in pre-clinical models.

Part 1: The Canonical Carnitine Shuttle System

The "Engine" of Lipid Catabolism

The mitochondrial inner membrane (IMM) is impermeable to Acyl-CoAs. The carnitine shuttle is the obligatory rate-limiting step for the entry of LCFAs (C12–C20) into the matrix for

Mechanistic Workflow

-

Activation: LCFAs are converted to Acyl-CoA by Acyl-CoA Synthetase (ACS) in the cytosol/OMM.

-

Esterification (Rate-Limiting): Carnitine Palmitoyltransferase 1 (CPT1), located on the Outer Mitochondrial Membrane (OMM), catalyzes the transfer of the acyl group from CoA to carnitine.[2][3]

-

Reaction: Acyl-CoA + Carnitine

Acylcarnitine + CoA-SH. -

Regulation: CPT1 is allosterically inhibited by Malonyl-CoA (an intermediate of fatty acid synthesis), preventing futile cycling.

-

-

Translocation: Carnitine-Acylcarnitine Translocase (CACT/SLC25A20) acts as an antiporter, moving Acylcarnitine into the matrix while exporting free carnitine.

-

Re-esterification: Carnitine Palmitoyltransferase 2 (CPT2), anchored to the inner face of the IMM, regenerates Acyl-CoA.[1]

-

Reaction: Acylcarnitine + CoA-SH

Acyl-CoA + Carnitine.

-

Visualization of the Shuttle

The following diagram illustrates the compartmentalization and flux of the shuttle system.

Figure 1: The Carnitine Shuttle System.[1][2][3][4] Note the critical regulatory node at CPT1 via Malonyl-CoA inhibition.

Part 2: The Acetyl-CoA "Relief Valve" (CrAT)

The "Regulator" of Metabolic Flexibility

In drug development for Type 2 Diabetes (T2D) and ischemia, the Carnitine Acetyltransferase (CrAT) pathway is often more relevant than the shuttle itself.

The Mechanism of CoA Buffering

When glucose or fatty acid oxidation exceeds energy demand (e.g., high-fat diet, insulin resistance), Acetyl-CoA accumulates in the mitochondrial matrix.

-

The Problem: High Acetyl-CoA inhibits Pyruvate Dehydrogenase (PDH), locking the cell out of glucose oxidation (metabolic inflexibility).[5] It also depletes free CoA-SH, stalling the Krebs cycle.

-

The Solution (CrAT): CrAT catalyzes the reversible conversion:

[5][6] -

The Result: Acetylcarnitine is membrane-permeable and leaves the mitochondrion/cell (detectable in plasma), while free CoA-SH is regenerated to sustain PDH activity and metabolic flux.

Visualization of Metabolic Switching

This diagram demonstrates how L-carnitine prevents "mitochondrial gridlock."

Figure 2: The CrAT Buffering System. CrAT regenerates free CoA, relieving PDH inhibition and restoring glucose oxidation.

Part 3: Experimental Methodologies

Validating the Pathway in Pre-Clinical Models

For the application scientist, accurate quantification is non-negotiable. Standard enzymatic assays often fail to distinguish between carnitine esters.

Protocol: LC-MS/MS Profiling of Acylcarnitines

This is the gold standard for profiling the "carnitine pool" (Free carnitine, Acetylcarnitine, and long-chain species).

Principle: Electrospray ionization (ESI) with precursor ion scanning (typically m/z 85 for the carnitine backbone).

| Step | Action | Scientific Rationale |

| 1. Extraction | Protein precipitation with MeOH (containing isotope-labeled internal standards, e.g., d3-C16-carnitine). | Avoids acid hydrolysis which can cleave ester bonds. Internal standards correct for matrix effects. |

| 2. Derivatization (Optional) | Butylation with butanol/HCl (65°C, 15 min). | Pros: Increases sensitivity for short-chain species. Cons: Hydrolysis risk; requires drying step. Modern instruments often skip this (underivatized method). |

| 3. Separation | UPLC using HILIC or C18 columns. | HILIC is superior for polar short-chain carnitines (C2, C3); C18 is better for long-chain (C16, C18). |

| 4. Detection | MRM (Multiple Reaction Monitoring) mode. | High specificity. Monitor transitions from parent mass to fragment m/z 85. |

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

|---|---|---|

| Isobaric Interference | C4-OH carnitine vs. C3-DC carnitine. | These have identical mass. Must use chromatographic separation (UPLC) rather than Flow Injection Analysis (FIA). |

| Low Recovery (Long Chain) | Adsorption to plasticware. | Use glass vials or low-binding polypropylene; ensure high organic content in reconstitution solvent. |

Protocol: CPT1 Enzymatic Activity (Self-Validating)

To confirm a drug targets CPT1 specifically, the assay must demonstrate Malonyl-CoA sensitivity .

-

Isolation: Isolate mitochondria from fresh tissue (freeze-thaw cycles destroy CPT1 integrity).

-

Reaction Mix: Palmitoyl-CoA + L-[methyl-3H]carnitine + DTNB (Ellman's reagent).

-

Control Arm: Run parallel samples with 10 µM Malonyl-CoA .

-

Validation Logic:

-

Liver (CPT1A): Should show >90% inhibition by Malonyl-CoA.

-

Muscle (CPT1B): High sensitivity (IC50 ~0.03 µM).

-

If no inhibition occurs: You are measuring CPT2 or outer-membrane non-specific transferases, not CPT1.

-

Part 4: Drug Development Implications

Therapeutic Targets

-

Insulin Resistance: Agonizing the CrAT pathway or supplementing L-carnitine can lower Acetyl-CoA pressure, "unlocking" PDH and improving glucose disposal (Randle Cycle modulation).

-

Ischemia/Reperfusion: During ischemia, Acylcarnitines accumulate and can be detergent-like (toxic). Enhancing oxidation or efflux (via CACT) is a cardioprotective strategy.

-

BCAA Disorders: L-carnitine buffers toxic acyl-CoAs derived from Branched-Chain Amino Acids (e.g., Isovaleryl-CoA), forming non-toxic acylcarnitines excreted in urine.

Data Interpretation

When analyzing metabolomics data from treated mice/patients:

-

High C2-Carnitine (Acetylcarnitine): Indicates active CrAT buffering (Good in context of high fuel load).

-

High C16/C18-Carnitine + Low Free Carnitine: Indicates "Carnitine Insufficiency" or a blockage at CPT2/Beta-oxidation (The "Incomplete Oxidation" signature).

References

-

Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease, 33(5), 469–477. Link

-

Muoio, D. M., et al. (2012). Muscle-specific deletion of carnitine acetyltransferase compromises glucose tolerance and metabolic flexibility.[5] Cell Metabolism, 15(5), 764-777. Link

-

Rinaldo, P., Cowan, T. M., & Matern, D. (2008).[7] Acylcarnitine profile analysis. Genetics in Medicine, 10(2), 151–156.[7] Link

-

Zammit, V. A. (2008). Carnitine palmitoyltransferase 1: central to cell function and physiology. Physiological Reviews, 88(2), 629-661. Link

-

Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues.[8] Journal of Lipid Research, 56(10), 2029–2039. Link

-

Violante, S., et al. (2013). Carnitine palmitoyltransferase 2 deficiency: new insights into the mechanisms of carnitine cycle defects. Biochimica et Biophysica Acta (BBA), 1832(10), 1609-1619. Link

Sources

- 1. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 2. Khan Academy [khanacademy.org]

- 3. mdpi.com [mdpi.com]

- 4. Comprehensive review of the expanding roles of the carnitine pool in metabolic physiology: beyond fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Metabolic flexibility and carnitine flux: The role of carnitine acyltransferase in glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Quantification of L-carnitine in plasma using HPLC

Application Note: High-Sensitivity Quantification of L-Carnitine in Plasma via HPLC-UV

Abstract

This guide details a robust, field-validated protocol for the quantification of L-carnitine in human plasma using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. Unlike LC-MS/MS methods, which are capital-intensive, this protocol utilizes pre-column derivatization with p-bromophenacyl bromide (p-BPB) to introduce a strong chromophore, enabling nanomolar sensitivity on standard HPLC-UV systems. The method is optimized for reproducibility, featuring a specific deproteinization step and a catalyzed esterification reaction to ensure complete derivatization.

Introduction & Analytical Strategy

The Challenge:

L-Carnitine (

-

Lack of Chromophore: It does not absorb UV light significantly above 200 nm, making direct UV detection impossible without interference from plasma matrix components.

-

High Polarity: Its zwitterionic nature leads to poor retention on standard C18 reversed-phase columns.

The Solution: Pre-Column Derivatization To overcome these, we employ a nucleophilic substitution reaction using p-bromophenacyl bromide (p-BPB).

-

Chromophore Introduction: p-BPB reacts with the carboxyl group of L-carnitine to form an ester that absorbs strongly at 260 nm .

-

Retention Enhancement: The addition of the hydrophobic phenacyl group increases the analyte's lipophilicity, allowing for excellent retention and separation on standard C18 columns.

-

Catalysis: The macrocyclic ether 18-Crown-6 is used as a phase-transfer catalyst to solubilize the potassium salt of carnitine in the organic reaction medium, significantly accelerating the reaction rate and yield.

Mechanism of Action

Visual Workflow

The following diagram outlines the critical path from sample collection to data generation.

Figure 1: Step-by-step workflow for the extraction and derivatization of L-carnitine from plasma.

Materials & Reagents

Chemicals:

-

L-Carnitine Standard: >99% purity.

-

Internal Standard (IS):

-Butyrobetaine hydrochloride (preferred) or Mildronate. Note: Do not use D-carnitine if using an achiral column as it may co-elute. -

Derivatizing Reagent: p-Bromophenacyl bromide (p-BPB).[1][2]

-

Catalyst: 18-Crown-6 (1,4,7,10,13,16-hexaoxacyclooctadecane).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (

), Triethylamine (TEA), Phosphoric Acid (

Equipment:

-

HPLC System with UV-Vis detector (Variable Wavelength).

-

Column: C18 Reversed-Phase (e.g., 250 mm × 4.6 mm, 5 µm).

-

Heating Block or Water Bath (capable of 60°C).[3]

-

Nitrogen Evaporator.[3]

Detailed Protocol

Step 1: Preparation of Stock Solutions

-

L-Carnitine Stock (1 mg/mL): Dissolve 10 mg L-carnitine in 10 mL water. Store at -20°C.

-

Internal Standard Stock (1 mg/mL): Dissolve 10 mg

-Butyrobetaine in 10 mL water. -

Derivatization Reagent (20 mM): Dissolve 55 mg p-BPB in 10 mL Acetonitrile . Prepare fresh daily.

-

Catalyst Solution (10 mM): Dissolve 26 mg 18-Crown-6 in 10 mL Acetonitrile .

Step 2: Sample Preparation & Extraction

-

Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of Internal Standard working solution (diluted to ~50 µg/mL).

-

Add 400 µL of Acetonitrile:Methanol (3:1 v/v) to precipitate proteins.

-

Vortex vigorously for 60 seconds.

-

Centrifuge at 12,000 × g for 10 minutes at 4°C.

-

Transfer the clear supernatant to a clean glass tube.

-

Evaporate to dryness under a gentle stream of nitrogen at 40°C. Critical: The sample must be completely dry as water interferes with the derivatization.

Step 3: Derivatization Reaction

-

Reconstitute the dried residue in 100 µL of Catalyst Solution (18-Crown-6 in ACN). Vortex to dissolve.[3]

-

Add 100 µL of Derivatization Reagent (p-BPB in ACN).

-

Add 10 µL of KH2PO4 (potassium phosphate) powder or 10 µL of a saturated solution of KHCO3 to ensure basic conditions for the carboxylate anion formation.

-

Cap the tube tightly and incubate at 60°C for 60 minutes .

-

Cool to room temperature.

-

(Optional) Add 10 µL of 1M HCl to quench the reaction if analyzing immediately, though usually not strictly necessary if injected promptly.

Step 4: HPLC Conditions

| Parameter | Setting |

| Column | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH 3.5 with |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Vol | 20 µL |

| Temperature | 25°C - 30°C |

Gradient Program:

-

0-5 min: Isocratic 20% B (Equilibration/Injection)

-

5-20 min: Linear Gradient 20% -> 70% B (Elution of Carnitine derivative)

-

20-25 min: Isocratic 70% B (Wash)

-

25-30 min: Linear Gradient 70% -> 20% B (Re-equilibration)

System Suitability & Validation Criteria

The following metrics define a successful run.

| Parameter | Acceptance Criteria | Notes |

| Resolution ( | > 1.5 | Between L-Carnitine and Internal Standard |

| Tailing Factor | < 1.5 | High tailing indicates secondary interactions; adjust pH |

| Linearity ( | > 0.995 | Range: 5 – 200 µM (Plasma physiological range is ~20-60 µM) |

| Recovery | 85% - 115% | Spiked plasma samples |

| LOD / LOQ | ~0.5 µM / 1.5 µM | Dependent on detector sensitivity |

Troubleshooting & Optimization (Scientist-to-Scientist)

-

Moisture Sensitivity: The p-BPB reaction is sensitive to water. If reaction yields are low or variable, ensure the evaporation step (Step 2.7) leaves zero visible moisture. Using anhydrous acetonitrile for reagents is highly recommended.

-

Excess Reagent Peak: p-BPB will elute as a large peak later in the chromatogram (usually >80% B). Ensure your gradient flush (Step 4) is long enough to clear this before the next injection to prevent "ghost peaks."

-

Internal Standard Choice: If

-Butyrobetaine is unavailable, Mildronate is an excellent alternative due to its similar pKa and derivatization kinetics. Avoid using simple alkyl amines as they do not mimic the zwitterionic extraction behavior of carnitine. -

Column Life: The derivatization reagents can be harsh. Use a guard column and flush the system with 50:50 Water:Methanol at the end of the day to prevent salt precipitation.

References

-

Morrow, G., et al. (2001). "HPLC of Acetyl-L-Carnitine in Human Plasma by Derivatization with p-Bromophenacyl Bromide." Journal of Liquid Chromatography & Related Technologies, 24(4), 555–563.[4] Link

- Campanella, L., et al. (1999). "Determination of Carnitine and Acylcarnitines in Human Plasma by HPLC with p-Bromophenacyl Bromide Derivatization." Clinica Chimica Acta, 281(1-2), 169-173.

-

Long, L., et al. (2007). "Simultaneous Determination of Free and Total Carnitine in Human Serum by HPLC with UV Detection." Journal of Chromatographic Science, 45(6), 312–316. Link

-

Freitas, A., et al. (2018). "A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing metabolites." Royal Society of Chemistry, Analytical Methods. Link

-

Thermo Fisher Scientific. "p-Bromophenacyl-8 Reagent Protocol." Product Instructions. Link

Sources

Tandem mass spectrometry (LC-MS/MS) for acylcarnitine profiling

An Application Note and Protocol for the Comprehensive Profiling of Acylcarnitines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Authored by: A Senior Application Scientist

Abstract

Acylcarnitines are pivotal intermediates in cellular energy metabolism, primarily involved in the transport of fatty acids for β-oxidation and the modulation of the intramitochondrial acyl-CoA/CoA ratio. The quantitative profiling of acylcarnitines in biological matrices provides a critical window into the state of fatty acid and amino acid metabolism, making it an indispensable tool for the diagnosis and monitoring of inborn errors of metabolism (IEMs), and increasingly, for research into complex diseases such as cardiovascular disorders, neurological conditions, and cancer.[1][2] This document provides a comprehensive guide to the principles and practice of acylcarnitine analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the biochemical rationale, provide detailed, field-proven protocols for sample preparation and analysis, and discuss the critical aspects of method validation and data interpretation, designed for researchers, scientists, and drug development professionals.

The Biochemical Imperative for Acylcarnitine Profiling

Acylcarnitines are molecules formed when an acyl group, derived from a fatty acid or amino acid, is esterified to L-carnitine. Their primary, most well-understood function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process essential for energy production via β-oxidation. This transport is mediated by the carnitine shuttle system.

The Carnitine Shuttle: A Critical Metabolic Gateway

-

Activation: Long-chain fatty acids are first activated to their acyl-CoA thioesters in the cytoplasm.

-

CPT1 Transfer: Carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, transfers the acyl group from acyl-CoA to carnitine, forming an acylcarnitine.

-

Translocation: The carnitine-acylcarnitine translocase (CACT) transports the acylcarnitine across the inner mitochondrial membrane into the matrix.

-

CPT2 Re-esterification: Carnitine palmitoyltransferase 2 (CPT2) on the inner mitochondrial membrane transfers the acyl group back to mitochondrial CoA, reforming the acyl-CoA for β-oxidation. The released free carnitine is shuttled back to the cytoplasm.

When an enzyme in the β-oxidation pathway is deficient, the corresponding acyl-CoA intermediate accumulates. To prevent toxic buildup and sequestration of the free Coenzyme A pool, the cell converts these excess acyl-CoAs into their respective acylcarnitine esters, which are then exported into the bloodstream.[3] Therefore, a specific elevation in the concentration of a particular acylcarnitine (e.g., octanoylcarnitine or C8) serves as a direct and sensitive biomarker for a specific enzyme deficiency (e.g., Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency).[3][4]

Beyond fatty acid oxidation, acylcarnitines are also involved in the metabolism of branched-chain amino acids (BCAAs) and serve to detoxify the cell by removing excess acyl groups.[1][5]

The Analytical Strategy: Why LC-MS/MS is the Gold Standard

While early methods for newborn screening relied on direct infusion tandem mass spectrometry (Flow Injection Analysis, or FIA-MS/MS), this technique has significant limitations.[6] Specifically, it cannot distinguish between isobaric (same nominal mass) and isomeric (same chemical formula, different structure) compounds.[7][8] For example, C4-acylcarnitine (butyrylcarnitine) and isobutyrylcarnitine are indistinguishable without chromatographic separation, yet they indicate defects in different metabolic pathways.

Liquid chromatography (LC) provides the necessary separation prior to mass spectrometric detection.[9] The coupling of LC with MS/MS offers unparalleled sensitivity and specificity, making it the definitive analytical platform.[10]

-

Specificity: LC separates isomers, while MS/MS uses specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) to selectively detect and quantify target analytes, minimizing matrix interference.[7]

-

Sensitivity: Modern LC-MS/MS systems can achieve detection down to low nanomolar concentrations, which is essential as many diagnostically relevant acylcarnitines are present at very low levels.[11]

-

Multiplexing: A single, rapid LC-MS/MS analysis can simultaneously quantify dozens of acylcarnitines, providing a comprehensive metabolic profile from a small sample volume.[6][12]

Comprehensive Protocol for Acylcarnitine Profiling

This protocol describes a robust method for the quantification of a wide range of acylcarnitines in human plasma and dried blood spots (DBS). The causality behind key steps is explained to ensure a deep understanding of the methodology.

Part A: Reagents, Standards, and Sample Preparation

3.1. Materials and Reagents

-

Solvents: LC-MS grade Methanol, Acetonitrile, Water, n-Butanol.

-

Reagents: Acetyl chloride or 3N HCl in n-Butanol (for derivatization), Formic Acid.

-

Internal Standards (IS): A mixture of stable isotope-labeled (e.g., ²H₃, ²H₉, ¹³C₃) acylcarnitines covering the range of analytes. These are commercially available from vendors like Cambridge Isotope Laboratories or MilliporeSigma.[13][14][15]

-

Causality: Stable isotope-labeled internal standards are chemically identical to the analytes but have a different mass. They are added at the very beginning of sample preparation to account for analyte loss during extraction, derivatization inefficiencies, and variations in instrument response (matrix effects), enabling highly accurate and precise quantification.[16][17]

-

-

Calibration Standards: Certified reference materials of unlabeled acylcarnitines for preparing calibration curves.[15]

-

Sample Types: Human plasma (collected in K₂EDTA or Heparin tubes) or dried blood spots on filter paper (e.g., Whatman 903).[18]

3.2. Step-by-Step Sample Preparation

This protocol utilizes butylation, a common derivatization technique that converts the carboxyl group of acylcarnitines into a butyl ester.

-

Causality: Butylation increases the hydrophobicity of the analytes, which can improve their retention on reversed-phase LC columns. More importantly, it can enhance ionization efficiency in the ESI source, leading to better sensitivity.[2][7][19] While non-derivatized methods exist and are faster, derivatization is often considered more robust, especially for broad profiling.[6][11]

Protocol for Dried Blood Spots (DBS):

-

Punching: Using a manual or automated puncher, place a 3.2 mm disc from the DBS card into a 96-well microplate. Include a blank filter paper disc for a negative control.

-

Extraction/IS Spiking: Add 100 µL of methanolic extraction solution containing the stable isotope-labeled internal standard mixture to each well.

-

Incubation: Seal the plate and shake for 30 minutes at room temperature to extract the analytes.

-

Evaporation: Transfer the methanol extract to a new 96-well plate and evaporate to complete dryness under a gentle stream of nitrogen at ~40°C.

-

Derivatization: Reconstitute the dried extract in 50 µL of 3N HCl in n-Butanol. Seal the plate tightly.

-

Incubation: Heat the plate at 65°C for 20 minutes.

-

Final Evaporation: Evaporate the butanolic HCl to dryness under nitrogen.

-

Reconstitution: Reconstitute the final dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% formic acid). The sample is now ready for LC-MS/MS injection.

Protocol for Plasma/Serum:

-

Aliquoting: Pipette 10 µL of plasma, calibrator, or QC sample into a microcentrifuge tube or 96-well plate.[7]

-

Protein Precipitation/IS Spiking: Add 100 µL of ice-cold methanol containing the stable isotope-labeled internal standard mixture.[12]

-

Vortex & Centrifuge: Vortex thoroughly for 1 minute to precipitate proteins. Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new plate or vials, avoiding the protein pellet.

-

Derivatization & Reconstitution: Proceed from Step 4 of the DBS protocol (Evaporation, Derivatization, Final Evaporation, and Reconstitution).

Part B: LC-MS/MS Instrumentation and Parameters

The following tables provide typical starting parameters. These must be optimized for the specific instrument and column used.

Table 1: Suggested Liquid Chromatography (LC) Parameters

| Parameter | Recommended Setting | Rationale |

| UPLC System | Waters ACQUITY, SCIEX ExionLC, etc. | High-pressure systems allow for smaller particle columns, leading to better resolution and faster run times. |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, <2 µm) | Provides good retention and separation for the butylated acylcarnitines.[20] |

| Mobile Phase A | Water with 0.1% Formic Acid | The acid protonates the analytes, promoting positive ionization in the ESI source. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic mobile phase used to elute the analytes from the C18 column. |

| Flow Rate | 0.4 - 0.6 mL/min | Optimized for a 2.1 mm ID column to ensure sharp peaks without excessive backpressure. |

| Column Temp. | 40 - 50 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility.[12] |

| Injection Vol. | 1 - 5 µL | Small volumes are used to prevent column overloading and peak distortion. |

| Gradient | Start at low %B (e.g., 20%), ramp to high %B (e.g., 95%) over 5-7 min, wash, and re-equilibrate. | A gradient is essential to elute a wide range of acylcarnitines, from the polar free carnitine (C0) to the very hydrophobic long-chain species (e.g., C18). |

Table 2: Suggested Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | Recommended Setting | Rationale |

| Mass Spectrometer | SCIEX Triple Quad 7500, Waters Xevo TQ-S, etc. | Modern triple quadrupole instruments provide the required sensitivity and scan speed for robust quantification. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Acylcarnitines contain a quaternary amine, which readily accepts a proton to form a positive ion.[7] |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and specificity by monitoring a specific precursor → product ion transition for each analyte.[2] |

| Precursor Ion Scan | Scan for precursors of m/z 85 | Can be used for discovery or to identify unknown acylcarnitines, as they all produce a characteristic fragment at m/z 85 upon collision-induced dissociation.[7] |

| Capillary Voltage | 2.0 - 4.5 kV | Optimized to achieve stable and efficient ionization. |

| Source Temp. | 150 °C | Optimized for ion formation.[12] |

| Desolvation Temp. | 500 - 650 °C | High temperature helps to desolvate the ESI droplets, releasing gas-phase ions.[12] |

| Collision Gas | Argon | Inert gas used to fragment the precursor ions in the collision cell. |

Table 3: Example MRM Transitions for Key Butylated Acylcarnitines

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |

| Carnitine (C0) | 218.2 | 85.1 | d9-C0 |

| Acetylcarnitine (C2) | 260.2 | 85.1 | d3-C2 |

| Propionylcarnitine (C3) | 274.2 | 85.1 | d3-C3 |

| Butyrylcarnitine (C4) | 288.2 | 85.1 | d3-C4 |

| Isovalerylcarnitine (C5) | 302.2 | 85.1 | d9-C5 |

| Octanoylcarnitine (C8) | 344.3 | 85.1 | d3-C8 |

| Palmitoylcarnitine (C16) | 456.5 | 85.1 | d3-C16 |

| Stearoylcarnitine (C18) | 484.5 | 85.1 | d3-C18 |

Method Validation and Quality Control: Ensuring Trustworthiness

For a method to be used in a research or clinical setting, its performance must be rigorously characterized. Validation ensures that the protocol is a self-validating system, providing reliable and reproducible results.[21] Key validation parameters, often guided by regulatory bodies, should be assessed.[22][23][24]

-

Accuracy: How close the measured value is to the true value. Assessed using certified reference materials or by spiking samples with known concentrations.

-

Precision: The closeness of repeated measurements. Evaluated as intra-day (repeatability) and inter-day (intermediate precision) variation, expressed as percent coefficient of variation (%CV).

-

Linearity & Range: The concentration range over which the instrument response is proportional to the analyte concentration. Determined by analyzing a dilution series of standards.

-

Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified with acceptable accuracy and precision.

-

Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by checking for interferences in blank matrix.

-

Matrix Effect: The suppression or enhancement of ionization due to co-eluting compounds from the biological matrix. Evaluated by comparing the analyte response in neat solution versus a post-extraction spiked matrix sample.

-

Stability: Analyte stability in the biological matrix under different storage conditions (freeze-thaw, short-term benchtop, long-term frozen).

Daily Quality Control (QC): Each analytical batch MUST include QC samples at low, medium, and high concentrations. The results for these QCs must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value) for the patient/study sample results to be considered valid.[21]

Data Interpretation: From Profile to Insight

The final output is a quantitative profile of multiple acylcarnitines. The interpretation involves comparing the patient or sample profile to an established reference range. For example, in newborn screening for MCAD deficiency, a healthy newborn will have a very low level of octanoylcarnitine (C8), while an affected newborn will show a dramatically elevated C8 peak, often accompanied by elevations in C6, C10, and C10:1 acylcarnitines.[3][4] Ratios between different acylcarnitines (e.g., C8/C2, C8/C10) are also powerful diagnostic indicators.

Conclusion

The LC-MS/MS-based profiling of acylcarnitines is a powerful and indispensable technology in modern metabolic research and clinical diagnostics. It provides a highly sensitive and specific method to investigate the complex interplay of fatty acid and amino acid metabolism. By understanding the core biochemical principles and adhering to rigorous, well-validated laboratory protocols, researchers can generate high-quality data that can lead to early diagnosis of life-threatening inborn errors of metabolism and provide novel insights into complex disease pathophysiology.

References

-

Vogeser, M., & Seger, C. (2016). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Clinical Chemistry and Laboratory Medicine (CCLM), 54(6), 949-957. [Link]

-

Biocrates. (2020, October 6). Acylcarnitines - Understand energy metabolism across generations. Biocrates. Retrieved from [Link]

-

Moon, S. Y., Choi, H. J., Kim, S., Lee, K., Lee, S. G., Song, S. H., ... & Park, H. D. (2020). Recommendations for Liquid Chromatography-Mass Spectrometry in the Clinical Laboratory: Part II. Method Validation. Laboratory Medicine Online, 10(2), 95-108. [Link]

-

Schymanski, E. L., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(3), 723-732. [Link]

-

Canada's Drug Agency. (2013, April 2). Quantification of Acylcarnitines and Amino Acids in Dried Blood Spots Using MS/MS (43 Diseases). CADTH. Retrieved from [Link]

-

Turgeon, C. T., et al. (2012). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 2(4), 1036-1050. [Link]

-

Restek Corporation. (2021, January 13). Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS. Restek Resource Hub. Retrieved from [Link]

-

Vianey-Saban, C., et al. (1998). [Study of plasma acylcarnitines using tandem mass spectrometry. Application to the diagnosis of metabolism hereditary diseases]. Archives de pediatrie : organe officiel de la Societe francaise de pediatrie, 5 Suppl 2, 147s-156s. [Link]

-

Chace, D. H., et al. (1997). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical chemistry, 43(11), 2106–2113. [Link]

-

Al-Dirbashi, O. Y., & Rashed, M. S. (2022). Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders. Methods in molecular biology (Clifton, N.J.), 2546, 27–34. [Link]

-

Li, X., et al. (2021). Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma. Metabolites, 11(9), 587. [Link]

-

Hsieh, T. J., et al. (2018). Advance of Newborn Screenings in the Era of Biomedical Technology. Biomedical Research and Clinical Practice, 3(3), 1-5. [Link]

-

Burla, B., et al. (2018). Metabolic Pathways of Acylcarnitine Synthesis. Journal of lipid research, 59(8), 1367–1374. [Link]

-

Chace, D. H. (2018, February 12). The Birth of MS/MS Screening. The Analytical Scientist. Retrieved from [Link]

-

Smith, E. H., & Matern, D. (2010). Acylcarnitine analysis by tandem mass spectrometry. Current protocols in human genetics, Chapter 17, Unit17.8. [Link]

-

SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX. Retrieved from [Link]

-

Zhang, Y., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 91(4), 2895-2902. [Link]

-

Frontiers in Health Informatics. (2023, December 31). REVIEW ON UPDATED METHODS OF LC-MS/MS IN CLINICAL DIAGNOSTICS. Frontiers in Health Informatics, 13(2). [Link]

-

Verplaetse, R., & Waelchli, R. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction. Analytical and bioanalytical chemistry, 405(23), 7437–7446. [Link]

-

Waters Corporation. (n.d.). MetaboQuan-R for Acylcarnitines in Human Serum. Waters Corporation. Retrieved from [Link]

-

Seattle Children's Hospital. (n.d.). Test Code LAB429 Acylcarnitine. Seattle Children's Hospital. Retrieved from [Link]

-

SCIEX. (n.d.). Validation of Clinical LC/MS-MS Methods: What You Need to Know. SCIEX. Retrieved from [Link]

-

Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. ResearchGate. Retrieved from [Link]

-

Miller, M. J., et al. (2020). A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine. IU Indianapolis ScholarWorks. Retrieved from [Link]

Sources

- 1. Acylcarnitines - Understand energy metabolism across generations [biocrates.com]

- 2. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. theanalyticalscientist.com [theanalyticalscientist.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]

- 6. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [discover.restek.com]

- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]

- 10. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 11. sciex.com [sciex.com]

- 12. waters.com [waters.com]

- 13. isotope.com [isotope.com]

- 14. otsuka.co.jp [otsuka.co.jp]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. [Study of plasma acylcarnitines using tandem mass spectrometry. Application to the diagnosis of metabolism hereditary diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]

- 18. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]

- 19. cda-amc.ca [cda-amc.ca]

- 20. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 21. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 23. Validation of clinical LC-MS/MS methods: What you need to know [labroots.com]

- 24. Validation of Clinical LC/MS-MS Methods: What You Need to Know [sciex.com]

Application Notes & Protocols for Animal Models of L-Carnitine Deficiency

Introduction

L-carnitine is a conditionally essential nutrient, an amino acid derivative that plays a critical role in cellular energy metabolism. Its primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, making them available for β-oxidation and subsequent ATP production. This process, known as the carnitine shuttle, is fundamental for energy homeostasis, particularly in high-energy-demand tissues such as the heart and skeletal muscle.[1][2] Carnitine deficiency, therefore, leads to impaired fatty acid oxidation, resulting in a spectrum of clinical manifestations ranging from myopathy and cardiomyopathy to hypoketotic hypoglycemia and encephalopathy.[1][3]

Deficiencies are broadly classified into two categories:

-

Primary Carnitine Deficiency: An autosomal recessive disorder caused by mutations in the SLC22A5 gene, which encodes the high-affinity plasma membrane carnitine transporter, Organic Cation/Carnitine Transporter 2 (OCTN2).[4][5][6] This defect impairs carnitine uptake in tissues and increases its excretion in urine.

-

Secondary Carnitine Deficiency: An acquired condition where carnitine levels are depleted due to other metabolic disorders (e.g., organic acidurias), disease states (e.g., renal failure), or drug interactions (e.g., valproic acid therapy).[7]

To investigate the pathophysiology of these conditions and to evaluate potential therapeutic interventions, robust and well-characterized animal models are indispensable. This guide provides a comprehensive overview of the most relevant genetic and induced animal models for studying L-carnitine deficiency, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Caption: Consequence of functional vs. non-functional OCTN2 carnitine transporter.

Data Presentation: Comparison of jvs Mouse Models

| Feature | Homozygous (jvs-/-) | Heterozygous (jvs+/-) | Wild-Type (jvs+/+) |

| Genotype | Slc22a5-/- | Slc22a5+/- | Slc22a5+/+ |

| Plasma Carnitine | <10% of Normal [4] | ~50-60% of Normal [8] | Normal |

| Tissue Carnitine | Markedly decreased [9][10] | Moderately decreased [8] | Normal |

| Baseline Phenotype | Severe cardiomyopathy, hepatic steatosis, myopathy, failure to thrive [11][12] | Generally asymptomatic, may develop mild cardiac hypertrophy with age [1][3] | Healthy |

| Response to Stress | Poor survival without supplementation | Exacerbated cardiac hypertrophy, increased hepatotoxicity from drugs [13][8] | Normal stress response |

| Primary Application | Study of severe primary carnitine deficiency pathophysiology; Efficacy testing of rescue therapies. | Study of carrier state, gene-environment interactions, and metabolic risk factors. | Experimental control. |

Section 2: Induced Models of L-Carnitine Deficiency

Induced models are essential for studying acquired carnitine deficiency and offer greater experimental control over the timing and severity of the deficiency. These are typically achieved through pharmacological intervention or specialized diets.

Pharmacological Models

-

Mildronate (THP)-Induced Deficiency: Mildronate (3-(2,2,2-trimethylhydrazinium) propionate, or THP) is a potent and widely used agent to induce carnitine deficiency. [14]Its mechanism is twofold: it is a competitive inhibitor of γ-butyrobetaine hydroxylase, the final enzyme in the L-carnitine biosynthesis pathway, and it also competitively inhibits the OCTN2 transporter, blocking renal carnitine reabsorption. [14][15]This dual action leads to a rapid and significant decrease in plasma and tissue carnitine levels within weeks. [15][16]This model is highly reproducible and is used to study the effects of carnitine deficiency on cardiac function, energy metabolism, and ischemia tolerance. [16][17]

-

Valproic Acid (VPA)-Induced Deficiency: VPA is a common anti-epileptic drug known to cause secondary carnitine deficiency. [7]VPA is metabolized via β-oxidation, a process that requires carnitine. It forms valproylcarnitine esters, which are then excreted, leading to a depletion of the free carnitine pool. [18][19]This model is particularly relevant for studying drug-induced hepatotoxicity, as VPA-treated animals, especially those with a pre-existing susceptibility like jvs+/- mice, can develop microvesicular steatosis and elevated liver enzymes. [8][18]

Nutritional Models

-

Carnitine-Deficient Diet: This model involves feeding animals a specially formulated diet completely devoid of L-carnitine. While effective, inducing deficiency through diet alone in adult rodents can be slow due to endogenous biosynthesis. Therefore, this approach is most effective in neonatal animals, which have higher carnitine requirements and limited biosynthetic capacity, or in animals with a genetic predisposition (e.g., jvs-/- mice after weaning). [10][20]A neonatal piglet model using carnitine-free total parenteral nutrition has been successfully established to study nutritional carnitine deficiency, resulting in lipid deposition in the liver and muscle. [21]

Data Presentation: Comparison of Induced Models

| Model Type | Agent | Mechanism of Action | Key Phenotypes | Advantages | Limitations |

| Pharmacological | Mildronate (THP) | Inhibits carnitine biosynthesis (GBB hydroxylase) and renal reabsorption (OCTN2). [14][15] | Decreased plasma & tissue carnitine, impaired fatty acid oxidation, systolic dysfunction. [14][15][16] | Rapid onset, dose-dependent, highly reproducible. | Off-target effects are possible; does not perfectly mimic a genetic defect. |

| Pharmacological | Valproic Acid (VPA) | Depletes free carnitine via formation of valproylcarnitine; inhibits renal reabsorption. [7][18] | Hyperammonemia, hepatotoxicity (microvesicular steatosis), elevated liver enzymes. [18][19] | Clinically relevant for studying drug-induced deficiency. | Toxicity can be a confounding factor; deficiency may be less severe than other models. |

| Nutritional | Carnitine-Free Diet | Deprivation of dietary carnitine source. | Lipid accumulation in liver and muscle, muscle weakness, cardiac failure (neonatal models). [21] | Models nutritional deficiency scenarios. | Slow onset in adult rodents; effectiveness depends on species and life stage. |

Section 3: Key Experimental Protocols

Scientific integrity demands meticulous and reproducible methodologies. The following protocols provide a validated framework for inducing and assessing L-carnitine deficiency.

Protocol 3.1: Induction of Carnitine Deficiency with Mildronate in Mice

-

Rationale: This protocol uses a well-established dosage of Mildronate to induce a significant, systemic carnitine deficiency over a 3-4 week period, suitable for studying metabolic and functional consequences.

-

Materials:

-

Mildronate (3-(2,2,2-trimethylhydrazinium) propionate dihydrate)

-

Sterile 0.9% saline

-

8-10 week old C57BL/6 mice

-

Standard laboratory animal housing and diet

-

Syringes and needles for intraperitoneal (IP) injection

-

-

Methodology:

-

Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.

-

Preparation of Dosing Solution: Prepare a 20 mg/mL solution of Mildronate in sterile 0.9% saline. Ensure it is fully dissolved. Filter-sterilize using a 0.22 µm filter.

-

Dosing Regimen: Administer Mildronate via IP injection at a dose of 200 mg/kg body weight, once daily, for 20-28 consecutive days. [14]The control group should receive an equivalent volume of sterile saline via IP injection.

-

Monitoring: Monitor animals daily for any signs of distress. Record body weights twice weekly.

-

Confirmation of Deficiency: At the end of the treatment period, collect blood and tissues (liver, heart, skeletal muscle) for carnitine analysis (see Protocol 3.3). A significant decrease (>50%) in plasma and tissue carnitine levels compared to the saline-treated control group confirms the model. [14]

-

Protocol 3.2: Quantification of Carnitine and Acylcarnitines in Plasma and Tissue

-

Rationale: Tandem mass spectrometry (MS/MS) is the gold standard for accurately quantifying free carnitine and the full spectrum of acylcarnitine esters. This provides a detailed snapshot of fatty acid metabolism, as specific acylcarnitine profiles can indicate bottlenecks in the β-oxidation pathway. [22][23]

-

Materials:

-

Collected plasma (EDTA or heparin anticoagulant) and snap-frozen tissues

-

Internal standards (deuterated carnitine and acylcarnitines, e.g., d3-acetylcarnitine)

-

Acetonitrile (ACN)

-

Methanol

-

Homogenizer

-

Centrifuge

-

LC-MS/MS system

-

-

Methodology:

-

Sample Collection:

-

Plasma: Collect whole blood via cardiac puncture into EDTA tubes. Centrifuge at 2000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C. [24] * Tissue: Rapidly excise tissues, rinse with cold PBS, blot dry, and immediately snap-freeze in liquid nitrogen. Store at -80°C until analysis. [25] 2. Sample Preparation (Tissue): a. Weigh ~20-30 mg of frozen tissue. b. Homogenize in 500 µL of ice-cold 80:20 Methanol:Water solution. c. Add internal standards. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Collect the supernatant for analysis.

-

-

Sample Preparation (Plasma): a. To 25 µL of plasma, add 100 µL of ACN containing internal standards. b. Vortex thoroughly to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method. Separation is often achieved using a HILIC column, and detection uses electrospray ionization in positive mode with multiple reaction monitoring (MRM) to specifically detect each carnitine species. [26] 5. Quantification: Calculate concentrations by comparing the peak area ratios of endogenous analytes to their corresponding stable isotope-labeled internal standards against a standard curve.

-

Protocol 3.3: Histopathological Analysis of Liver Steatosis

-

Rationale: To visually confirm the metabolic consequences of impaired fatty acid oxidation, liver tissue is stained to detect the accumulation of neutral lipids (triglycerides).

-

Materials:

-

Formalin (10% neutral buffered) for fixation

-

Optimal Cutting Temperature (OCT) compound for frozen sections

-

Hematoxylin and Eosin (H&E) stain

-

Oil Red O stain

-

Microscope

-

-

Methodology:

-

Tissue Processing:

-

For H&E: Fix a portion of the liver in 10% neutral buffered formalin for 24 hours, then process for paraffin embedding.

-

For Oil Red O: Embed a fresh portion of the liver in OCT compound and snap-freeze in isopentane cooled by liquid nitrogen. Frozen sections are required as the paraffin embedding process washes out lipids.

-

-

Sectioning: Cut 5 µm sections from paraffin blocks (for H&E) or 10 µm sections from frozen blocks (for Oil Red O) using a microtome or cryostat, respectively.

-

Staining:

-

H&E: Perform standard H&E staining to assess general liver architecture, inflammation, and the presence of clear vacuoles within hepatocytes (indicative of lipid).

-

Oil Red O: Stain frozen sections with Oil Red O solution, which specifically stains neutral lipids bright red. Counterstain with hematoxylin.

-

-

Analysis: Examine slides under a light microscope. In carnitine-deficient models, expect to see microvesicular and/or macrovesicular steatosis, characterized by red-stained lipid droplets within the cytoplasm of hepatocytes in Oil Red O sections. [8]

-

Caption: General experimental workflow for studying induced L-carnitine deficiency.

Section 4: Data Interpretation & Troubleshooting

-

Expected Results: In a successful induction, expect plasma and tissue free carnitine levels to drop by 50-85%. [16]This should be accompanied by a shift in the acylcarnitine pool, often with an accumulation of long-chain species (in FAO disorders) or a general depletion. [25]Phenotypically, look for increased liver weight, visible lipid accumulation on histology, and functional deficits in cardiac or skeletal muscle tests.

-

Causality and Controls: It is critical to demonstrate causality. The control group (e.g., vehicle-injected) is essential to ensure that observed effects are due to carnitine deficiency and not the experimental manipulation itself. For genetic models, wild-type littermates are the appropriate control. A "rescue" experiment, where a cohort of deficient animals is supplemented with L-carnitine, is a powerful tool to prove that the observed phenotype is indeed reversible and directly linked to carnitine status. [12]

-

Troubleshooting:

-

High Mortality: In severe models like jvs-/-, mortality can be high. Consider L-carnitine supplementation in the drinking water to maintain the colony, withdrawing it for a defined period (e.g., 10 days) to induce the deficient state for study. [10][20] * High Variability: Induced models can sometimes show higher inter-animal variability than genetic models. Ensure consistent dosing (time of day, technique), use a sufficient number of animals (n=8-10 per group is common), and randomize animals to groups to mitigate this.

-

No Phenotype: If carnitine levels are low but no functional deficit is observed, the "challenge" may be insufficient. Consider adding a metabolic stressor like a high-fat diet or an exercise protocol to unmask a latent phenotype.

-

Conclusion

The study of L-carnitine deficiency is greatly enabled by a variety of robust animal models. Genetic models, such as the jvs mouse, are unparalleled for investigating the chronic, systemic consequences of primary carnitine deficiency. Induced models, using agents like mildronate or valproic acid, provide essential tools for exploring the pathophysiology of acquired deficiencies with precise experimental control. The selection of the appropriate model depends entirely on the research question. By combining these models with rigorous, validated protocols for induction and analysis, researchers can continue to unravel the complex role of L-carnitine in health and disease and develop novel therapeutic strategies for patients.

References

-

Sonne, S., Shekhawat, P. S., Matern, D., Ganapathy, V., & Ignatowicz, L. (2012). Carnitine Deficiency in OCTN2−/− Newborn Mice Leads to a Severe Gut and Immune Phenotype with Widespread Atrophy, Apoptosis and a Pro-Inflammatory Response. PLoS ONE, 7(10), e47729. [Link]

-

Shekhawat, P. S., Sonne, S., Matern, D., & Ganapathy, V. (2012). Carnitine Deficiency in OCTN2−/− Newborn Mice Leads to a Severe Gut and Immune Phenotype with Widespread Atrophy, Apoptosis and a Pro-Inflammatory Response. PLOS ONE. [Link]

-

Marashi, S. M. H., Arefi, H., Behnoush, B., & Dehghani, M. (2023). Carnitine in Alleviation of Complications Caused by Acute Valproic Acid Toxicity; an Exprimental Study on Mice. Archives of Academic Emergency Medicine, 12(1), e4. [Link]

-

Sonne, S., Shekhawat, P. S., Matern, D., Ganapathy, V., & Ignatowicz,L. (2012). Carnitine Deficiency in OCTN2−/− Newborn Mice Leads to a Severe Gut and Immune Phenotype with Widespread Atrophy, Apoptosis and a Pro-Inflammatory Response. Semantic Scholar. [Link]

-

Liepinsh, E., Vilskersts, R., Skapare, E., Kuka, J., Cirule, H., Makrecka, M., ... & Dambrova, M. (2006). Mildronate decreases carnitine availability and up-regulates glucose uptake and related gene expression in the mouse heart. Cardiovascular Drugs and Therapy, 20(5), 349-356. [Link]

-

van Vlies, N., Wanders, R. J., & Vaz, F. M. (2006). Measurement of carnitine biosynthesis enzyme activities by tandem mass spectrometry: differences between the mouse and the rat. Analytical Biochemistry, 354(1), 132-139. [Link]

-

Krahenbuhl, S., Weir, S., Joshi, M., & Rebouche, C. J. (2008). Effect of carnitine deprivation on carnitine homeostasis and energy metabolism in mice with systemic carnitine deficiency. Annals of Nutrition and Metabolism, 52(2), 127-133. [Link]

-

Makowski, L., Noland, R. C., Koves, T. R., Xing, W., Ilkayeva, O. R., Muehlbauer, M. J., ... & Muoio, D. M. (2009). Metabolic profiling of PPARα−/− mice reveals defects in carnitine and amino acid homeostasis that are partially reversed by oral carnitine supplementation. The FASEB Journal, 23(5), 1599-1610. [Link]

-

Spaniol, M., Rebouche, C. J., & Krahenbuhl, S. (2001). Development and characterization of an animal model of carnitine deficiency. European Journal of Biochemistry, 268(6), 1876-1887. [Link]

-

Kuka, J., Vilskersts, R., Cirule, H., Makrecka, M., Pugovics, O., Kalvinsh, I., ... & Liepinsh, E. (2013). The Cardioprotective Effect of Mildronate is Diminished After Co-Treatment With L-Carnitine. Journal of Cardiovascular Pharmacology and Therapeutics, 18(3), 269-275. [Link]

-

Ogasawara, A., Akao, T., & Kobashi, K. (2016). Effects of Carnitine on Valproic Acid Pharmacokinetics in Rats. Biological and Pharmaceutical Bulletin, 39(10), 1675-1681. [Link]

-

Wang, Y., Liu, Y., Zhang, Y., & Gao, Y. (2022). Electrocardiographic and Echocardiographic Features of Carnitine-Deficient Animal Model. Cardiology, 147(5), 516-525. [Link]

-

An, L., & Wang, X. (2013). Mouse models in non-alcoholic fatty liver disease and steatohepatitis research. Journal of Biomedical Research, 27(3), 163-171. [Link]

-

Krahenbuhl, S., Brass, E. P., & Hoppel, C. L. (2008). Toxicity of valproic acid in mice with decreased plasma and tissue carnitine stores. Hepatology, 47(2), 609-617. [Link]

-

Krahenbuhl, S., Weir, S., Joshi, M., & Rebouche, C. J. (2008). Effect of Carnitine Deprivation on Carnitine... : Annals of Nutrition & Metabolism. Ovid. [Link]

-

Brass, E. P., & Beyerinck, R. A. (1987). Effect of carnitine on propionate metabolism in the vitamin B-12--deficient rat. The Journal of nutrition, 117(6), 1015-1021. [Link]

-

Krahenbuhl, S., Weir, S., Joshi, M., & Rebouche, C. J. (2008). Effect of Carnitine Deprivation on Carnitine Homeostasis and Energy Metabolism in Mice with Systemic Carnitine Deficiency. Annals of Nutrition and Metabolism, 52(2), 127-133. [Link]

-

Horiuchi, M., Kobayashi, K., Yamaguchi, S., Shimizu, N., Koizumi, T., & Saheki, T. (1993). Cardiac hypertrophy in juvenile visceral steatosis (jvs) mice with systemic carnitine deficiency. FEBS letters, 326(1-3), 267-271. [Link]

-

Shibbani, K. (2021). Modeling primary carnitine deficiency-mediated dilated cardiomyopathy in engineered heart tissue format. ediss.sub.hamburg. [Link]

-

Takahashi, R., Asai, T., Murakami, H., Murakami, R., Tsuzuki, M., Numaguchi, Y., ... & Okumura, K. (2007). Pressure Overload-Induced Cardiomyopathy in Heterozygous Carrier Mice of Carnitine Transporter Gene Mutation. Hypertension, 50(3), 518-524. [Link]

-

Liu, Y., Wang, Z., Li, Y., Wang, Y., & Chen, L. (2022). Mechanical Stimulation Induces Yap Mediated OCTN2 Transcription to Enhance Carnitine Metabolism in Sarcopenia. International Journal of Molecular Sciences, 23(24), 15814. [Link]

-

Schmidt-Sommerfeld, E., Penn, D., & Bieber, L. L. (1991). Neonatal nutritional carnitine deficiency: a piglet model. Pediatric research, 29(6), 573-580. [Link]

-

Schimmenti, L. A., & Vockley, J. (2019). Slc22a5 haploinsufficiency does not aggravate the phenotype of the long-chain acyl-CoA dehydrogenase KO mouse. Molecular Genetics and Metabolism Reports, 20, 100488. [Link]

-

Melnik, A., Tsybrovskyy, O., Melnik, O., Isay, M., & Dzerzhynsky, M. (2023). Protection of Testis against Lipopolysaccharide-Induced Toxicity: Mildronate-Induced L-Carnitine Depletion as a Modulator of Gut Microbiome Composition and Gastrointestinal Inflammation. International Journal of Molecular Sciences, 24(23), 17094. [Link]

-

Longo, N., & Frigeni, M. (2009). CARDIOMYOPATHY AND CARNITINE DEFICIENCY. Cardiomyopathies. [Link]

-

Kuwajima, M., Kono, N., Horiuchi, M., Imamura, Y., Ono, A., Inui, Y., ... & Saheki, T. (1991). Animal model of systemic carnitine deficiency: analysis in C3H-H-2 degrees strain of mouse associated with juvenile visceral steatosis. Biochemical and biophysical research communications, 174(3), 1090-1094. [Link]

-

van Vlies, N., Houten, S. M., Overmars, H., Kulik, W., Wanders, R. J., & Vaz, F. M. (2005). Characterization of carnitine and fatty acid metabolism in the long-chain acyl-CoA dehydrogenase-deficient mouse. Biochemical Journal, 387(1), 185-193. [Link]

-

Liepinsh, E., Konrade, I., Skapare, E., Pugovics, O., Grinberga, S., Kuka, J., ... & Dambrova, M. (2011). Mildronate treatment alters γ-butyrobetaine and l-carnitine concentrations in healthy volunteers. Journal of pharmacy and pharmacology, 63(9), 1195-1201. [Link]

-

Broderick, T. L., Quinney, H. A., & Lopaschuk, G. D. (2003). Myocardial function and energy metabolism in carnitine-deficient rats. Basic research in cardiology, 98(2), 107-114. [Link]

-

Marin, V., Rosso, N., Dal Ben, M., Raseni, A., Boschelle, M., Degrassi, C., ... & Tiribelli, C. (2016). An Animal Model for the Juvenile Non-Alcoholic Fatty Liver Disease and Non-Alcoholic Steatohepatitis. PloS one, 11(7), e0158817. [Link]

-

Xiaofei, E., Wada, Y., Dakeishi, M., Hirasawa, F., Murata, K., Masuda, H., ... & Koizumi, A. (2002). Age-Associated Cardiomyopathy in Heterozygous Carrier Mice of a Pathological Mutation of Carnitine Transporter Gene, OCTN2. The Journals of Gerontology Series A: Biological Sciences and Medical Sciences, 57(7), B270-B278. [Link]

-

Marashi, S. M. H., Arefi, H., Behnoush, B., & Dehghani, M. (2023). Carnitine in Alleviation of Complications Caused by Acute Valproic Acid Toxicity; an Exprimental Study on Mice. CORE. [Link]

-

Melnik, A., Tsybrovskyy, O., Melnik, O., Isay, M., & Dzerzhynsky, M. (2022). L-Carnitine and Mildronate Demonstrate Divergent Protective Effects on Mitochondrial DNA Quality Control and Inflammation Following Traumatic Brain Injury. International Journal of Molecular Sciences, 23(6), 3326. [Link]

-

Almannai, M., & El-Hattab, A. W. (2018). Valproate induced carnitine deficiency and hyperammonaemia. Journal of clinical pathology, 71(1), 93-94. [Link]

-

Marin, V., Rosso, N., Dal Ben, M., Raseni, A., Boschelle, M., Degrassi, C., ... & Tiribelli, C. (2016). An Animal Model for the Juvenile Non-Alcoholic Fatty Liver Disease and Non-Alcoholic Steatohepatitis. PLOS ONE. [Link]

-

Ringseis, R., Mooren, F. C., & Eder, K. (2019). Effect of lifelong carnitine supplementation on plasma and tissue carnitine status, hepatic lipid metabolism and stress signalling pathways and skeletal muscle transcriptome in mice at advanced age. British Journal of Nutrition, 122(2), 121-133. [Link]

-

Sanderson, S. L. (2006). Carnitine: A Review. Veterinary Clinics of North America: Small Animal Practice, 36(6), 1169-1186. [Link]

-

Ringseis, R., & Eder, K. (2011). Effect of L-carnitine on the hepatic transcript profile in piglets as animal model. BMC genomics, 12, 539. [Link]

-